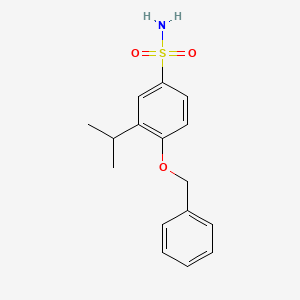
4-Cyano-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C7H4F2N2O2S and a molecular weight of 218.18 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring . The presence of cyano and fluorine substituents on the benzene ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 4-Cyano-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with a cyanating agent under controlled conditions . One common method includes the use of 29% ammonium hydroxide as a reagent . The reaction is carried out in a suitable solvent, such as anhydrous methanol, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
4-Cyano-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it binds to the active site of carbonic anhydrase II, inhibiting its activity . This interaction is facilitated by the sulfonamide group, which forms strong hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
4-Cyano-2,6-difluorobenzenesulfonamide can be compared with other benzenesulfonamides, such as 2,6-difluorobenzenesulfonamide and 4-cyano-2-fluorobenzenesulfonamide . The presence of both cyano and fluorine groups in this compound makes it unique, as it combines the electronic effects of these substituents, leading to distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H4F2N2O2S |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-cyano-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H4F2N2O2S/c8-5-1-4(3-10)2-6(9)7(5)14(11,12)13/h1-2H,(H2,11,12,13) |
InChI Key |
YNPIJOVOGOLRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


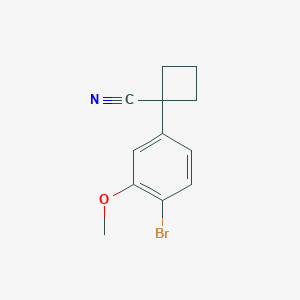
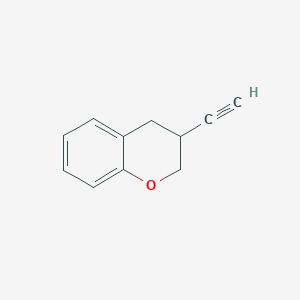
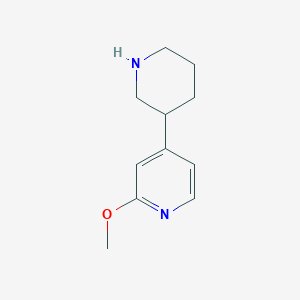
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)

![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)
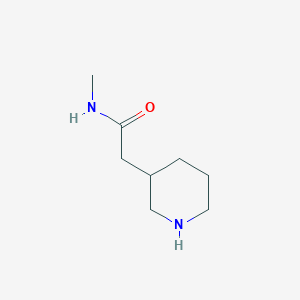


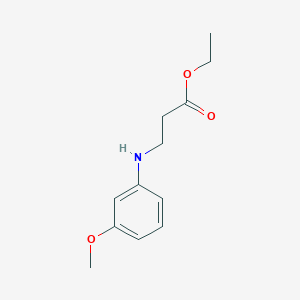
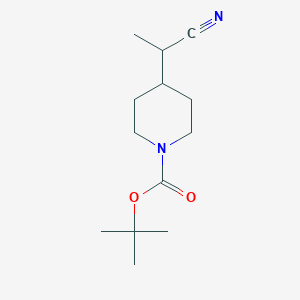
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
